- Efficient synthesis of N-oxide derivatives: Substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazoles, Synthetic Communications, 2007, 37(17), 2861-2868

Cas no 213476-12-1 (Lansoprazole N-Oxide)

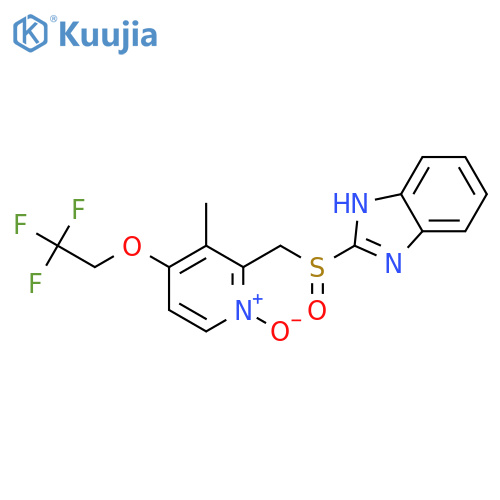

Lansoprazole N-Oxide structure

商品名:Lansoprazole N-Oxide

CAS番号:213476-12-1

MF:C16H14F3N3O3S

メガワット:385.360872745514

MDL:MFCD22380629

CID:854382

PubChem ID:23656863

Lansoprazole N-Oxide 化学的及び物理的性質

名前と識別子

-

- Lansoprazole N-Oxide

- 1H-Benzimidazole, 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-

- 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole

- LANSOPRAZOLE EP IMPURITY A (""N-OXIDE"")

- UNII-51C3Z1Q9J3

- 2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

- Lansoprazole Imp. A

- SCHEMBL13841008

- 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphinyl]-1H-benzimidazole (Lansoprazole N-Oxide)

- 213476-12-1

- 1346604-20-3

- Lansoprazole EP Impurity A

- LANSOPRAZOLE IMPURITY A [EP IMPURITY]

- AS-82621

- 1H-BENZIMIDAZOLE, 2-(((3-METHYL-1-OXIDO-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL)SULFINYL)-

- LansoprazoleN-oxide

- 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphinyl]-1H-benzimidazole; Lansoprazole Imp. A (EP); Lansoprazole N-Oxide; Lansoprazole Impurity A

- LANSOPRAZOLE IMPURITY, LANSOPRAZOLE N-OXIDE- [USP IMPURITY]

- 2-((RS)-((3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE

- Lansoprazole-d4N-Oxide

- BCP17470

- F19338

- OBGHBYDDJGHGNS-UHFFFAOYSA-N

- EN300-20041979

- A1-03883

- 2-[(1H-1,3-BENZODIAZOLE-2-SULFINYL)METHYL]-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-1-IUM-1-OLATE

- Q27260891

- 51C3Z1Q9J3

-

- MDL: MFCD22380629

- インチ: InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)

- InChIKey: OBGHBYDDJGHGNS-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F

計算された属性

- せいみつぶんしりょう: 385.07100

- どういたいしつりょう: 385.07079698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.53±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 196-200 ºC (dec.)

- ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、

- PSA: 99.65000

- LogP: 4.41440

Lansoprazole N-Oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | M7357558-100mg |

LansoprazoleN-oxide |

213476-12-1 | 95% | 100mg |

RMB 11772.00 | 2025-02-21 | |

| TRC | L175035-50mg |

Lansoprazole N-Oxide |

213476-12-1 | 50mg |

$1182.00 | 2023-05-18 | ||

| TRC | L175035-100mg |

Lansoprazole N-Oxide |

213476-12-1 | 100mg |

$1740.00 | 2023-05-18 | ||

| Enamine | EN300-20041979-0.25g |

2-[(1H-1,3-benzodiazole-2-sulfinyl)methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-olate |

213476-12-1 | 95% | 0.25g |

$785.0 | 2023-09-16 | |

| TRC | L175035-10mg |

Lansoprazole N-Oxide |

213476-12-1 | 10mg |

$ 362.00 | 2023-09-07 | ||

| BAI LING WEI Technology Co., Ltd. | 1172265-100MG |

Lansoprazole N-oxide, 98% |

213476-12-1 | 98% | 100MG |

¥ 14715 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-488703-2.5 mg |

Lansoprazole N-Oxide, |

213476-12-1 | 2.5 mg |

¥3,234.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-488771-1 mg |

Lansoprazole-d4 N-Oxide, |

213476-12-1 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| BAI LING WEI Technology Co., Ltd. | J60L175035-5mg |

Lansoprazole N-Oxide |

213476-12-1 | 5mg |

¥3264 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | J60L175035-25mg |

Lansoprazole N-Oxide |

213476-12-1 | 25mg |

¥10672 | 2023-11-24 |

Lansoprazole N-Oxide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 145 min, 0 °C; 15 min, 0 °C

リファレンス

Lansoprazole N-Oxide Raw materials

Lansoprazole N-Oxide Preparation Products

Lansoprazole N-Oxide 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

213476-12-1 (Lansoprazole N-Oxide) 関連製品

- 176219-04-8(Omeprazole N-Oxide)

- 1083100-27-9(N-3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinylmethyl Lansoprazole Sulfide)

- 934294-22-1(Lansoprazole-d4 (benzimidazole-4,5,6,7-d4))

- 163119-30-0(Lansoprazole Sulfide N-Oxide)

- 1329613-29-7(5-Hydroxy Lansoprazole Potassium Salt)

- 138530-94-6((R)-Lansoprazole)

- 131926-98-2(1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)

- 103577-45-3(Lansoprazole)

- 924663-38-7(Rabeprazole N-Oxide)

- 953787-54-7(Lansoprazole Sulfone N-Oxide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:213476-12-1)Lansoprazole N-Oxide

清らかである:99%/99%/99%/99%

はかる:25mg/50mg/100mg/250mg

価格 ($):181.0/307.0/521.0/885.0